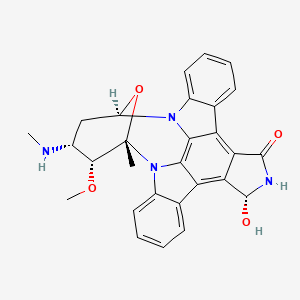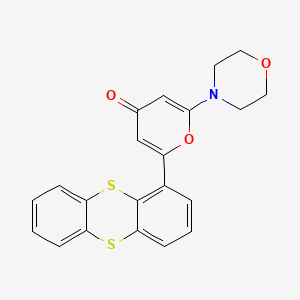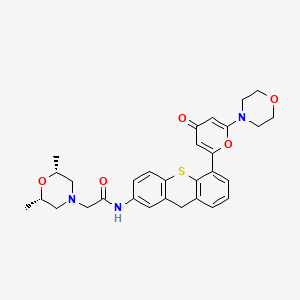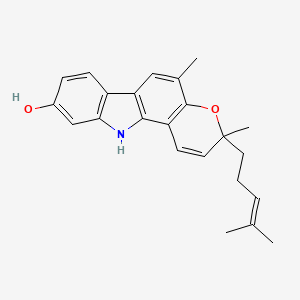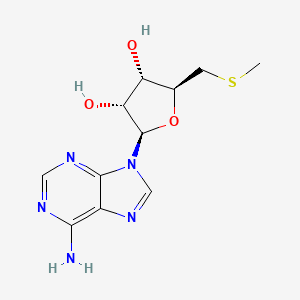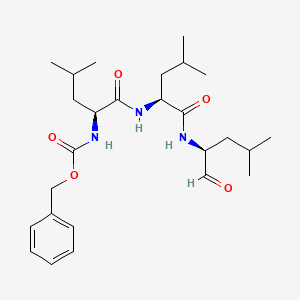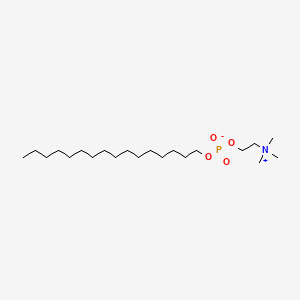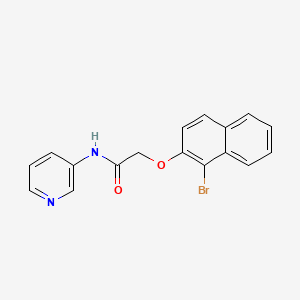
2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide
Vue d'ensemble
Description
Novel selective hERG blocker
VU0405601 is a hERG agonist that increased the IC50 of dofetilide from 38.7 nM to 76.3 nM. VU0405601 protects against arrhythmias induced by hERG inhibition.
Applications De Recherche Scientifique
Antimicrobial Activity
One of the prominent applications of compounds related to 2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide is in the realm of antimicrobial activity. Research has shown that derivatives of acetamide, particularly those involving bromo-naphthalene and pyridine structures, exhibit significant antimicrobial properties. For instance, a study by Fahim and Ismael (2019) explored the synthesis of novel sulphonamide derivatives, including acetamide compounds with bromo-naphthalene and pyridine, demonstrating good antimicrobial activity against various strains. Similarly, Fuloria et al. (2014) investigated the antimicrobial profile of Schiff bases and Thiazolidinone derivatives, indicating a potential route for developing effective antimicrobial agents Fahim and Ismael, 2019; Fuloria et al., 2014.
Antitumor Properties
Another critical application of these compounds is in the field of oncology, where they are explored for their antitumor properties. Girgis, Hosni, and Barsoum (2006) synthesized a variety of nicotinamide derivatives through reactions involving bromo analogues, revealing considerable in vitro antitumor properties against a wide range of human tumor cell lines. This suggests the potential utility of such compounds in developing novel cancer therapies Girgis, Hosni, & Barsoum, 2006.
Chemical Synthesis and Characterization
The synthesis and characterization of related compounds form a significant part of research applications, focusing on developing new methodologies and understanding the chemical properties of such molecules. For example, Pu et al. (2007) detailed an expedient synthesis of a Naphthalenoid H3 antagonist, starting from bromo-naphthalene carboxylic acid, showcasing the potential of these compounds in medicinal chemistry and drug development Pu et al., 2007.
Analytical Chemistry Applications
In analytical chemistry, derivatives of 2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide are used as fluorogenic labelling reagents for the high-performance liquid chromatographic (HPLC) analyses of various substances. Gatti et al. (1996) utilized 2-Bromoacetyl-6-methoxynaphthalene (Br-AMN), a related compound, for labelling and analyzing carboxylic acid salts in pharmaceuticals, highlighting the versatility of these compounds in enhancing detection and quantification methods Gatti et al., 1996.
Propriétés
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-pyridin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c18-17-14-6-2-1-4-12(14)7-8-15(17)22-11-16(21)20-13-5-3-9-19-10-13/h1-10H,11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLRAGBPCSOJNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-bromonaphthalen-2-yl)oxy-N-pyridin-3-ylacetamide | |
CAS RN |
712325-30-9 | |
| Record name | 712325-30-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



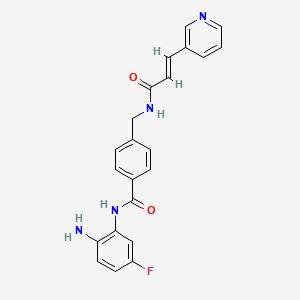
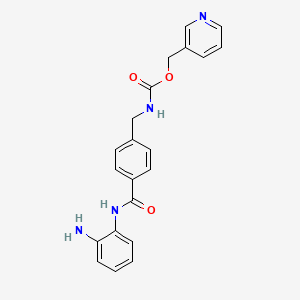
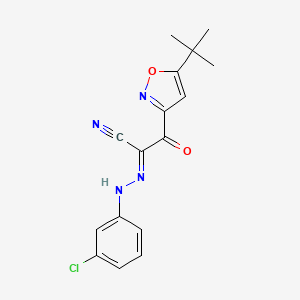
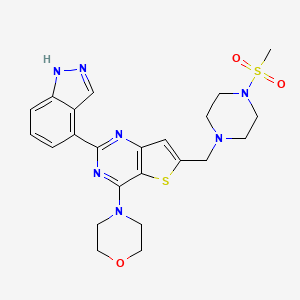
![(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B1683982.png)
![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B1683984.png)
![Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one](/img/structure/B1683985.png)
